Ethyl 3-[(diethylamino)methyl]-1-methyl-1h-pyrazole-4-carboxylate
Description
Ethyl 3-[(diethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole-based ester featuring a diethylaminomethyl substituent at the 3-position and a methyl group at the 1-position of the pyrazole ring. The compound’s molecular formula is C₁₂H₂₁N₃O₂, with a molecular weight of 239.31 g/mol. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile hydrogen-bonding capabilities and tunable electronic properties .
Properties
IUPAC Name |
ethyl 3-(diethylaminomethyl)-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-5-15(6-2)9-11-10(8-14(4)13-11)12(16)17-7-3/h8H,5-7,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNOWUDYBHFQRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NN(C=C1C(=O)OCC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(diethylamino)methyl]-1-methyl-1h-pyrazole-4-carboxylate typically involves the reaction of 1-methylpyrazole-4-carboxylic acid with diethylamine and ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired ester product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(diethylamino)methyl]-1-methyl-1h-pyrazole-4-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic or electrophilic reagents, depending on the nature of the substituent being replaced, are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-[(diethylamino)methyl]-1-methyl-1h-pyrazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[(diethylamino)methyl]-1-methyl-1h-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Insights
- Diethylaminomethyl vs. Halogenated Substituents: The diethylaminomethyl group in the target compound introduces a tertiary amine, which may enhance solubility in polar solvents (e.g., water or ethanol) compared to halogenated analogs like the trifluoromethyl or bromomethyl derivatives. This property is critical for bioavailability in drug design . Conversely, halogenated analogs exhibit higher lipophilicity, favoring membrane permeability and metabolic stability .
- Reactivity: The bromomethyl analog (BP 24078N/A) is a key intermediate for nucleophilic substitution reactions, enabling the synthesis of more complex derivatives. In contrast, the diethylaminomethyl group is less reactive but may participate in hydrogen bonding or protonation-dependent interactions .
- Crystallographic Behavior: Crystallography tools like SHELX and Mercury () are essential for analyzing the packing patterns and hydrogen-bonding networks of these compounds. For instance, the diethylaminomethyl group may form intermolecular hydrogen bonds with carboxylate oxygens, influencing crystal lattice stability .
Biological Activity
Ethyl 3-[(diethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate (CAS Number: 1975118-70-7) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.
- Molecular Formula : C12H21N3O2
- Molecular Weight : 239.31 g/mol
- Density : 1.06 g/cm³ (predicted)
- Boiling Point : 338.2 °C (predicted)
- pKa : 8.39 (predicted)
Synthesis
The synthesis of this compound typically involves a multi-step process, including the formation of the pyrazole ring followed by the introduction of the diethylamino group. Detailed synthetic routes can vary, but they often utilize standard organic chemistry techniques such as condensation reactions and subsequent esterification.
Anticancer Properties
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, a related pyrazole derivative demonstrated potent antiproliferative effects against various human cancer cell lines, with mechanisms involving disruption of microtubule dynamics through interaction with tubulin . this compound has not been directly tested in these studies; however, its structural similarity suggests potential for similar activities.
Antimicrobial Activity
Research has shown that pyrazole derivatives possess broad-spectrum antimicrobial properties. Azo dyes derived from pyrazole have been reported to exhibit antibacterial and antifungal activities . While specific data on this compound is limited, compounds within this class often show promise as antimicrobial agents.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of pyrazole derivatives is crucial for optimizing their biological activity. Modifications to the diethylamino group and variations in the carboxylate position can significantly influence potency and selectivity against target cells. For example, studies on related compounds have revealed that specific substitutions enhance interaction with biological targets, leading to improved efficacy against cancer cell lines .
Case Studies
Case Study 1: Antiproliferative Activity
A study assessed a series of pyrazole derivatives for their ability to inhibit cell proliferation in vitro. The results indicated that modifications at the C–3 position of the pyrazole ring could enhance activity by up to tenfold compared to unsubstituted analogs .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of various pyrazole derivatives, demonstrating that certain structural modifications led to increased activity against specific bacterial strains. This suggests that this compound could be explored further in this context .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
